3-amino-N-(tert-butyl)benzenesulfonamide
Overview
Description
The compound "3-amino-N-(tert-butyl)benzenesulfonamide" is a derivative of benzenesulfonamide, which is a functional group characterized by a sulfonyl group attached to an aromatic benzene ring. Benzenesulfonamides have been extensively studied due to their wide range of applications in medicinal chemistry and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of N-tert-butanesulfinyl imines, which are closely related to the target compound, involves the condensation of enantiomerically pure tert-butanesulfinamide with aldehydes and ketones. This process yields a variety of highly enantioenriched amines, which are valuable in asymmetric synthesis . Although the exact synthesis of "3-amino-N-(tert-butyl)benzenesulfonamide" is not detailed in the provided papers, the methodologies described for related compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives can be quite complex, with the potential for extensive intermolecular interactions. For example, the compound N,N'-Dibenzenesulfonylputrescine exhibits N—H···O hydrogen bonds, forming a two-dimensional network . Similarly, the crystal structure of 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide shows significant π–π interactions and a nearly linear intermolecular N—H···N hydrogen bond . These structural features are crucial for the stability and reactivity of such compounds.
Chemical Reactions Analysis
Benzenesulfonamides are known to participate in various chemical reactions due to their reactivity. For instance, the tert-butanesulfinyl group in N-tert-butanesulfinyl imines activates the imines for the addition of different classes of nucleophiles and can be cleaved after nucleophilic addition . The reactivity of "3-amino-N-(tert-butyl)benzenesulfonamide" would likely be influenced by the presence of the amino and tert-butyl groups, which could affect its nucleophilic and electrophilic properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives can vary widely. For example, 3-(N-tert-butyl-N-aminoxyl)benzoic acid, a related compound, is a stable red solid that exhibits antiferromagnetic properties at lower temperatures . The presence of different substituents on the benzenesulfonamide core can significantly influence properties such as solubility, stability, and magnetic behavior. The specific properties of "3-amino-N-(tert-butyl)benzenesulfonamide" would depend on its precise molecular structure and the electronic effects of its substituents.
Scientific Research Applications
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Inhibition of Enzymes
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Synthesis of N-Heterocycles via Sulfinimines
- Field : Organic Chemistry
- Application : Tert-butanesulfinamide has been used in the synthesis of N-heterocycles via sulfinimines . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
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Asymmetric Synthesis of Amines
Safety And Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
The scientific research applications of 3-amino-N-(tert-butyl)benzenesulfonamide span a wide range. Notably, it has been utilized in studies focusing on the inhibition of enzymes, such as dihydrofolate reductase, which plays a vital role in folate metabolism . It has also been employed in investigations targeting the inhibition of protein tyrosine phosphatases, key regulators of cell signaling pathways . Moreover, 3-amino-N-(tert-butyl)benzenesulfonamide has been instrumental in studies investigating the inhibition of xanthine oxidase, an enzyme involved in purine metabolism . These areas of research could be potential future directions for this compound.
properties
IUPAC Name |
3-amino-N-tert-butylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-10(2,3)12-15(13,14)9-6-4-5-8(11)7-9/h4-7,12H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQVFEHOLLUULE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390320 | |
Record name | 3-Amino-N-tert-butylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(tert-butyl)benzenesulfonamide | |
CAS RN |
608523-94-0 | |
Record name | 3-Amino-N-tert-butylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-N-(tert-butyl)benzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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